2-(3-Methoxyphenyl)-1,3-oxazole
Description
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-7H,1H3 |
InChI Key |
DVJMBMSYOLGBLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=CO2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that 1,3-oxazole derivatives exhibit significant anticancer activity. For instance, a series of novel 1,3-oxazole sulfonamides were screened against the NCI-60 human tumor cell lines, revealing promising growth inhibition properties. The compounds showed specific efficacy against leukemia cell lines with GI50 values in the low micromolar range . The mechanism of action often involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells .
Antidiabetic Activity
Research indicates that certain oxazole derivatives can inhibit alpha-amylase activity, which is crucial for carbohydrate metabolism. In vitro studies have shown that these compounds can lower blood glucose levels effectively, suggesting their potential as antidiabetic agents . The presence of electron-donating groups like methoxy enhances this activity by improving binding affinity to the enzyme.
Antioxidant and Anti-inflammatory Effects
The antioxidant properties of 2-(3-Methoxyphenyl)-1,3-oxazole have been evaluated through various assays measuring its ability to scavenge free radicals (e.g., DPPH assay). Compounds in this class have shown significant activity against oxidative stress markers . Additionally, anti-inflammatory properties have been reported, indicating potential therapeutic applications in inflammatory diseases .
Applications in Material Science
Beyond biological applications, oxazoles are also utilized in material science due to their unique electronic properties. They are employed as photo-sensitizers and in the development of liquid crystals . This versatility opens avenues for their use in organic electronics and photonic devices.
Case Study: Anticancer Activity
A study involving a series of 1,3-oxazole derivatives highlighted their effectiveness against various cancer cell lines. The derivatives were synthesized and tested for cytotoxicity using MTT assays. Results indicated that several compounds exhibited IC50 values below 10 µM against breast and cervical cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 (Breast) | 8.5 |
| B | HeLa (Cervical) | 7.2 |
| C | LN229 (Glioma) | 9.0 |
Case Study: Antidiabetic Efficacy
In vivo studies using genetically modified Drosophila models demonstrated that derivatives of 1,3-oxazole could significantly reduce glucose levels compared to controls . This suggests a promising pathway for developing new antidiabetic medications based on this scaffold.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and spectral differences between 2-(3-Methoxyphenyl)-1,3-oxazole and its analogs:
Key Observations:
- Electronic Effects: The methoxy group in all compounds enhances electron density, but fused systems (e.g., benzo[d]oxazole) exhibit extended conjugation and higher stability .
- Functional Group Diversity: Sulfonyl (SO₂Me) and chloromethyl (ClCH₂) substituents enable diverse chemical modifications, influencing solubility and biological activity .
Q & A
Q. What are the standard synthetic routes for 2-(3-methoxyphenyl)-1,3-oxazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves cyclocondensation of substituted precursors. For example, 3-methoxyphenylpropionic acid derivatives (e.g., via oxime intermediates under alkaline conditions) can be cyclized using dehydrating agents like POCl₃ or PCl₅ . Reaction temperature (80–120°C) and stoichiometric ratios of reagents (e.g., hydroxylamine hydrochloride) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to achieve >95% purity .
Q. How is structural characterization of this compound performed, and what analytical discrepancies require resolution?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming the oxazole core and substituent positions. Key NMR signals include the oxazole C2 proton (δ 8.1–8.3 ppm, singlet) and methoxy group (δ 3.8–3.9 ppm). Discrepancies in aromatic proton splitting may arise from steric hindrance or solvent effects, necessitating DFT calculations for validation . X-ray crystallography (e.g., monoclinic P21/c space group) resolves ambiguities in bond angles and dihedral distortions caused by methoxy-phenyl steric interactions .
Advanced Research Questions
Q. What strategies optimize the fluorescence properties of this compound derivatives for bioimaging applications?
Q. How can computational modeling resolve contradictory data in reaction mechanisms for oxazole derivatization?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts transition states for nucleophilic substitutions or cycloadditions. For instance, chloromethyl-oxazole intermediates (e.g., 2-(chloromethyl)-1,3-oxazole) show preferential reactivity at the methyl group (ΔG‡ ~25 kcal/mol) versus the oxazole ring, explaining regioselectivity in cross-coupling reactions . MD simulations (AMBER force field) further validate steric effects in crystal packing discrepancies observed in XRD data .
Q. What are the challenges in analyzing metabolic stability of this compound in enzymatic assays?
- Methodological Answer : Cytochrome P450 (CYP3A4) inhibition assays require careful control of incubation times (≤60 min) to prevent false-negative results due to oxazole ring oxidation. LC-MS/MS quantification of metabolites (e.g., demethylated derivatives) uses internal standards (e.g., deuterated analogs) to correct for matrix effects. Stability in human liver microsomes (HLMs) is pH-dependent, with t½ <30 min at physiological pH (7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
